

TCO-PEG8-amine for Copper-Free Click Chemistry: A Technical Guide

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Compound of Interest

Compound Name: TCO-PEG8-amine

Cat. No.: B15542660

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **TCO-PEG8-amine** as a critical reagent in copper-free click chemistry. We delve into its chemical properties, reaction kinetics, and provide detailed experimental protocols for its application in bioconjugation, cellular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to TCO-PEG8-amine and Copper-Free Click Chemistry

TCO-PEG8-amine is a heterobifunctional linker molecule that plays a pivotal role in the field of bioorthogonal chemistry.[1] It features a highly reactive trans-cyclooctene (TCO) group and a primary amine, separated by an 8-unit polyethylene glycol (PEG) spacer. The TCO moiety is the reactive partner in the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, a cornerstone of copper-free click chemistry, which it undergoes with a tetrazine partner.[2][3] This reaction is prized for its exceptionally fast kinetics and high specificity, allowing for the rapid and efficient formation of stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[4][5]

The primary amine functionality of **TCO-PEG8-amine** provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. It can readily react with activated esters (like NHS esters) or with carboxylic acids in the presence of coupling agents such as EDC and NHS to form stable amide bonds.[6] The hydrophilic PEG8 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can minimize non-specific interactions.[7]

Physicochemical Properties and Reaction Kinetics

A comprehensive understanding of the physicochemical properties and reaction kinetics of **TCO-PEG8-amine** is essential for its effective application.

Physicochemical Data

The following table summarizes the key physicochemical properties of **TCO-PEG8-amine**.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₅₂ N ₂ O ₁₀	[6]
Molecular Weight	564.7 g/mol	[6]
Purity	Typically ≥95% or ≥98%	[6]
Solubility	DMSO, DMF, DCM	[6]
Storage Conditions	-20°C, protected from light and moisture	[6]

It is important to note that TCO compounds have a finite shelf-life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended.[6]

Reaction Kinetics

The IEDDA reaction between TCO and tetrazine derivatives is characterized by second-order rate constants that are among the fastest known in bioorthogonal chemistry.[8] While the exact rate constant is dependent on the specific tetrazine structure and reaction conditions, values are typically in the range of 10^3 to 10^6 M⁻¹s⁻¹. [9] For the reaction of a TCO-PEG4 linker with

3,6-diphenyl-1,2,4,5-tetrazine in an aqueous environment, a second-order rate constant has been reported, which can serve as a valuable reference point.

Reactants	Second-Order Rate Constant (k_2)	Conditions	Source(s)
TCO-PEG4 with 3,6-diphenyl-1,2,4,5-tetrazine	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	9:1 Methanol/Water	[7][10]

The rapid kinetics of this reaction allow for efficient labeling and conjugation at low concentrations, which is a significant advantage in biological systems where reactants may be present in nanomolar to micromolar amounts.

Experimental Protocols

This section provides detailed protocols for the conjugation of **TCO-PEG8-amine** to biomolecules containing either activated esters or carboxylic acids.

Protocol 1: Conjugation of TCO-PEG8-amine to a Protein with an Activated NHS Ester

This protocol describes the reaction of the primary amine on **TCO-PEG8-amine** with an N-hydroxysuccinimide (NHS) ester-functionalized protein.

Materials:

- Protein-NHS ester conjugate in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG8-amine**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- **Protein Preparation:** Dissolve the protein-NHS ester in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.
- **TCO-PEG8-amine Stock Solution:** Immediately before use, dissolve **TCO-PEG8-amine** in anhydrous DMF or DMSO to a concentration of 10-20 mM.
- **Labeling Reaction:** Add a 5-20 fold molar excess of the **TCO-PEG8-amine** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- **Quenching (Optional):** To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
- **Purification:** Remove the excess, unreacted **TCO-PEG8-amine** using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 2: Conjugation of TCO-PEG8-amine to a Carboxylated Biomolecule using EDC/NHS Chemistry

This protocol outlines the two-step carbodiimide-mediated coupling of the primary amine on **TCO-PEG8-amine** to a biomolecule containing carboxylic acid groups.^{[11][12]}

Materials:

- Biomolecule with carboxylic acid groups (e.g., protein, peptide, or carboxylated surface)
- **TCO-PEG8-amine**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0[13]
- Coupling Buffer: PBS, pH 7.2-8.0[13]
- Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.5
- Desalting column

Procedure:

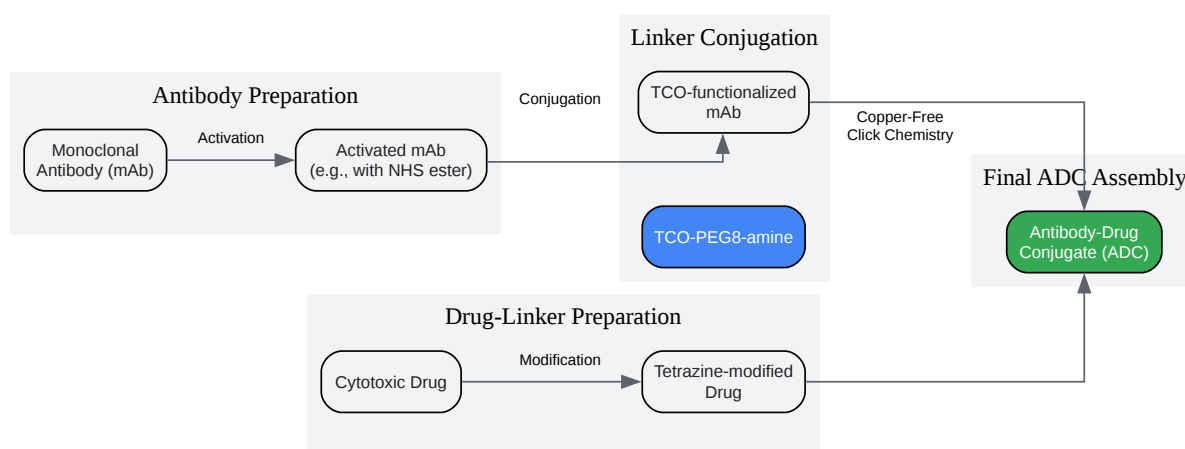
- Biomolecule Preparation: Dissolve the carboxylated biomolecule in Activation Buffer.
- Activation of Carboxylic Acids:
 - Add EDC to the biomolecule solution to a final concentration of 2-10 mM.
 - Immediately add NHS (or Sulfo-NHS) to a final concentration of 5-20 mM.
 - Incubate for 15-30 minutes at room temperature.[1]
- Conjugation to **TCO-PEG8-amine**:
 - Add a 10-50 fold molar excess of **TCO-PEG8-amine** (dissolved in a small amount of DMSO or DMF if necessary) to the activated biomolecule solution.
 - Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.
 - Incubate for 2 hours at room temperature with gentle mixing.[14]
- Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.
- Purification: Purify the TCO-labeled biomolecule conjugate using a desalting column or dialysis to remove excess reagents.

Applications and Workflows

The unique properties of **TCO-PEG8-amine** make it a valuable tool in a variety of applications, from fundamental research to the development of novel therapeutics.

Antibody-Drug Conjugate (ADC) Development

TCO-PEG8-amine can be used to attach a TCO moiety to a monoclonal antibody (mAb) via its amine group reacting with an activated ester on the antibody or through EDC/NHS coupling to the antibody's carboxyl groups. The resulting TCO-functionalized mAb can then be conjugated to a tetrazine-modified cytotoxic drug. This site-specific conjugation approach allows for the creation of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).



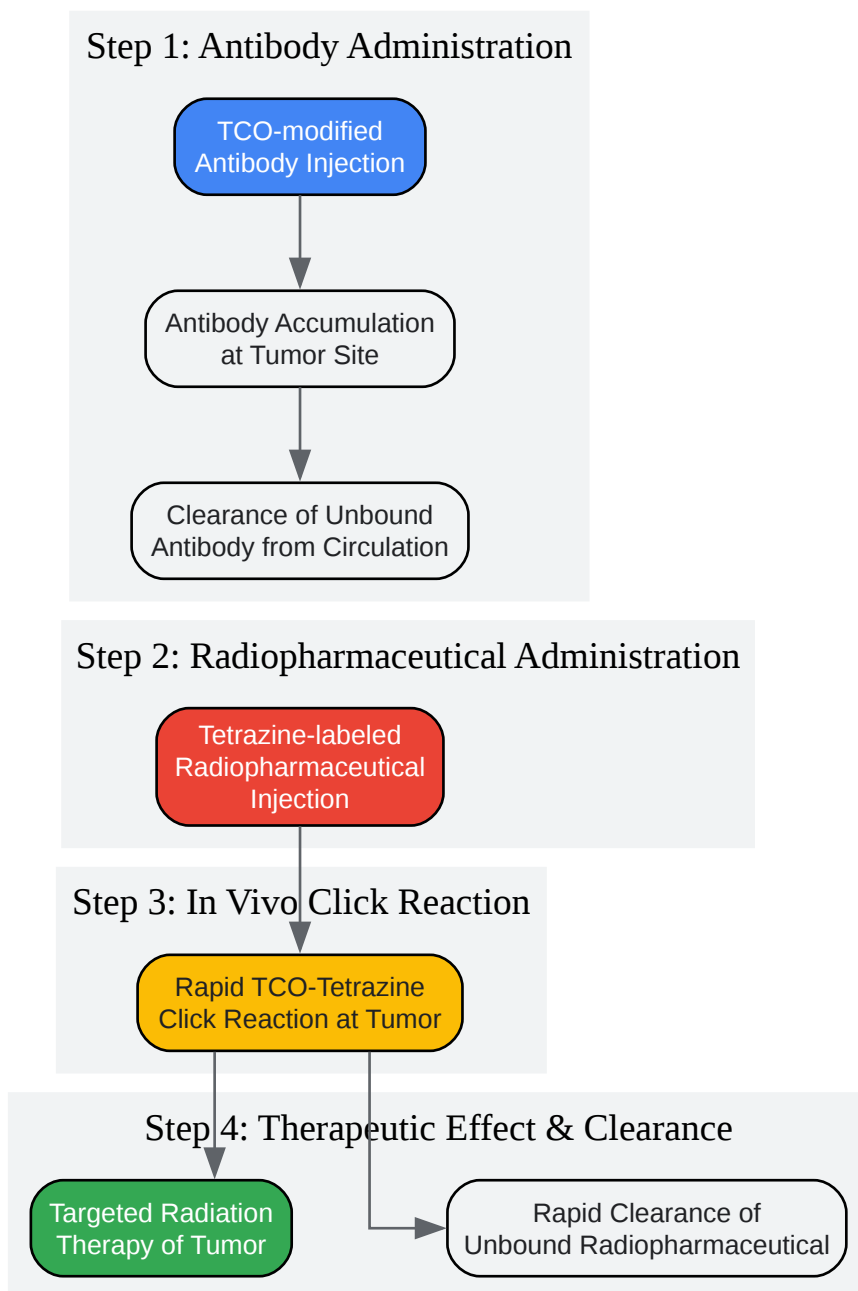
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ADC Development Workflow

Pretargeted Radioimmunotherapy (PRIT)

In PRIT, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site while clearing from circulation. Subsequently, a tetrazine-labeled radiopharmaceutical is administered, which rapidly "clicks" with the TCO-antibody at the tumor, delivering a high dose

of radiation specifically to the cancerous tissue.[15][16] This approach minimizes off-target radiation exposure.

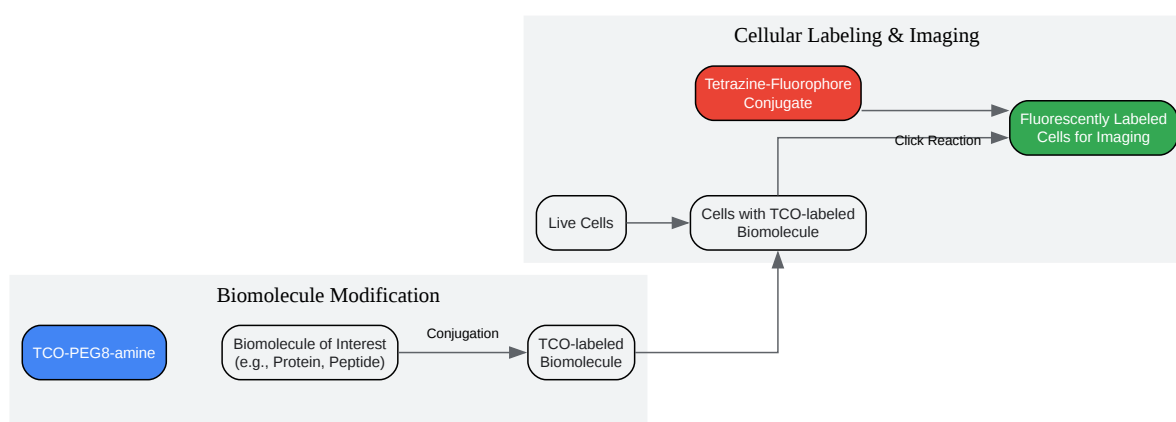


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Pretargeted Radioimmunotherapy Workflow

Cellular Imaging and Bioconjugation

TCO-PEG8-amine is a valuable tool for labeling cells and other biological entities for imaging and analysis. For instance, a biomolecule of interest can be functionalized with a TCO group using **TCO-PEG8-amine**. The TCO-labeled biomolecule can then be introduced to cells and subsequently visualized by treatment with a tetrazine-fluorophore conjugate. The rapid and specific nature of the click reaction allows for efficient labeling in living systems.



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Cellular Imaging Workflow

Conclusion

TCO-PEG8-amine is a powerful and versatile reagent for copper-free click chemistry, enabling rapid and specific bioconjugation in a variety of contexts. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biology. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of **TCO-PEG8-amine** in your research endeavors.

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References

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. youtube.com \[youtube.com\]](https://www.youtube.com)
- [4. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [5. TCO\(axial\)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation \[conju-probe.com\]](https://conju-probe.com)
- [6. TCO-PEG8-amine, 2353409-92-2 | BroadPharm \[broadpharm.com\]](https://www.broadpharm.com)
- [7. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm \[axispharm.com\]](https://www.axispharm.com)
- [8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [9. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [10. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm \[broadpharm.com\]](https://www.broadpharm.com)
- [11. fnkprddata.blob.core.windows.net \[fnkprddata.blob.core.windows.net\]](https://fnkprddata.blob.core.windows.net)
- [12. info.gbiosciences.com \[info.gbiosciences.com\]](https://www.info.gbiosciences.com)
- [13. broadpharm.com \[broadpharm.com\]](https://www.broadpharm.com)
- [14. Amide coupling Protocol for Amino PEG | AxisPharm \[axispharm.com\]](https://www.axispharm.com)
- [15. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [16. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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